Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is an organic compound featuring a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring. Its structure implies potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:
Reacting cyclopropylamine with ethyl-2-oxoacetate under anhydrous conditions.
Cyclization of the resultant product to form the piperidine ring.
Functionalization of the piperidine ring to introduce the hydroxyethyl group via nucleophilic substitution.
Final step involves the esterification of the carbamic acid with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to minimize cost and maximize yield. This often involves employing continuous-flow reactors, optimizing solvent and reagent usage, and implementing in-line purification techniques to streamline the synthesis process and meet commercial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Can be reduced using lithium aluminum hydride (LiAlH4) to alter the piperidine ring or the ester group.
Substitution: : The hydroxyethyl group can be substituted with halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Thionyl chloride in dry dichloromethane (DCM).
Major Products
Oxidation can yield cyclopropyl-[1-(2-oxo-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Reduction often leads to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbinol.
Substitution typically results in cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has garnered interest across several fields:
Chemistry: : Serves as a building block for synthesizing complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition, particularly in the synthesis of enzyme inhibitors.
Medicine: : Potential precursor for developing pharmacologically active compounds, especially in CNS disorders.
Industry: : Employed in the production of fine chemicals and agrochemicals due to its functional versatility.
Mechanism of Action
The compound's mechanism of action is influenced by its structural features:
The cyclopropyl group can engage in tight binding interactions with enzyme active sites.
The hydroxyethyl substituent facilitates hydrogen bonding, enhancing molecular recognition.
Piperidine ring's configuration is crucial for the compound's bioactive conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Cyclopropyl-[1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
The hydroxyethyl group provides distinct hydrogen bonding capabilities compared to the chloro- or amino- derivatives.
Cyclopropyl group imparts rigidity to the molecule, enhancing its interaction with biological targets.
Conclusion
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a multifunctional compound with considerable potential in scientific research and industrial applications. Its unique structural features make it an interesting candidate for developing new materials and pharmaceuticals.
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as CB1354000-99-9, is a synthetic compound belonging to the carbamate class. Its unique structure combines a cyclopropyl group with a piperidine derivative, which suggests potential biological activities relevant to medicinal chemistry, particularly in oncology and neurology.
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.39 g/mol
- CAS Number : 1354000-99-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring facilitates hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, particularly in cancer cell lines.
Biological Evaluation
Recent studies have focused on the synthesis and evaluation of various esters related to cyclopropyl derivatives, including this compound. The biological evaluation typically involves assessing the impact on cancer cell growth and survival.
Case Studies
-
Breast Cancer Cell Lines :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Notably, these compounds showed reduced potency compared to established treatments like tamoxifen and olaparib but still indicated potential as therapeutic agents in specific contexts .
-
Pharmacokinetics :
- A pharmacokinetic study highlighted that the lead compound displayed moderate brain exposure with a half-life of approximately 0.74 hours and favorable tissue distribution in organs such as the kidney and liver . This suggests that while the compound may not be the most potent, it possesses suitable pharmacokinetic properties for further development.
Data Table: Biological Activity Summary
Cell Line | Compound Tested | Effect on Cell Growth | Comparison to Controls |
---|---|---|---|
MCF-7 | This compound | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
SK-BR-3 | Same as above | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
MDA-MB-231 | Same as above | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
MCF-10A (nonmalignant) | Same as above | No significant inhibition | Control for non-malignant effects |
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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